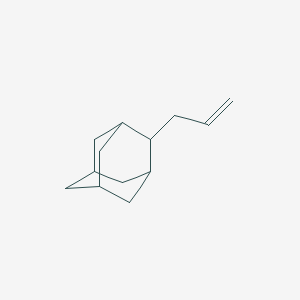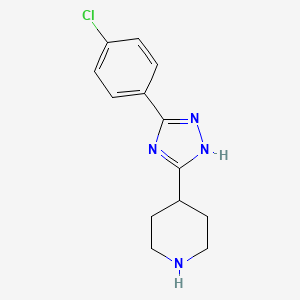
AC-Cys(farnesyl)-val-ile-met-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AC-Cys(farnesyl)-val-ile-met-OH is a farnesylated peptide, which means it has a farnesyl group attached to the cysteine residue. Farnesylation is a type of prenylation, a post-translational modification that involves the addition of lipid groups to proteins. This modification is crucial for the protein’s localization and function within the cell. Farnesylated peptides play significant roles in signal transduction, protein-protein interactions, and membrane association .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AC-Cys(farnesyl)-val-ile-met-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions. The farnesyl group is introduced by reacting the cysteine residue with a farnesyl donor, such as farnesyl bromide, under basic conditions .
Industrial Production Methods
Industrial production of farnesylated peptides like this compound often employs automated peptide synthesizers. These machines can perform the repetitive cycles of deprotection and coupling required for SPPS efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
AC-Cys(farnesyl)-val-ile-met-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: The farnesyl group can be replaced with other lipid groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the farnesyl group.
Major Products Formed
The major products formed from these reactions include disulfide-linked peptides, reduced peptides with free thiols, and peptides with substituted lipid groups .
Wissenschaftliche Forschungsanwendungen
AC-Cys(farnesyl)-val-ile-met-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of farnesylation on peptide structure and function.
Biology: Helps in understanding the role of farnesylated proteins in cellular processes such as signal transduction and membrane association.
Medicine: Investigated for its potential in targeting farnesylated proteins involved in diseases like cancer.
Industry: Used in the development of biosensors and other biotechnological applications.
Wirkmechanismus
The farnesyl group in AC-Cys(farnesyl)-val-ile-met-OH facilitates its interaction with cell membranes. This lipid modification increases the hydrophobicity of the peptide, promoting its association with lipid bilayers. The farnesyl group also plays a role in the localization and function of the peptide within the cell. For example, farnesylated peptides can participate in signal transduction pathways by anchoring signaling proteins to the membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Cys(farnesyl)-OMe: Another farnesylated peptide with a methoxy group instead of val-ile-met.
Ac-Asn-Lys-Asn-Cys(farnesyl)-OMe: A farnesylated peptide with additional amino acids in the sequence.
Uniqueness
AC-Cys(farnesyl)-val-ile-met-OH is unique due to its specific amino acid sequence and the presence of the farnesyl group. This combination imparts distinct biochemical properties, such as enhanced membrane association and specific interactions with other cellular components .
Eigenschaften
Molekularformel |
C36H62N4O6S2 |
|---|---|
Molekulargewicht |
711.0 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C36H62N4O6S2/c1-11-27(8)32(35(44)38-29(36(45)46)19-20-47-10)40-34(43)31(24(4)5)39-33(42)30(37-28(9)41)22-48-21-18-26(7)17-13-16-25(6)15-12-14-23(2)3/h14,16,18,24,27,29-32H,11-13,15,17,19-22H2,1-10H3,(H,37,41)(H,38,44)(H,39,42)(H,40,43)(H,45,46)/b25-16+,26-18+ |
InChI-Schlüssel |
LZZSZMJTHYOSLN-BNBFUNNKSA-N |
Isomerische SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CSC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)NC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CSCC=C(C)CCC=C(C)CCC=C(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B15095426.png)

![2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095440.png)
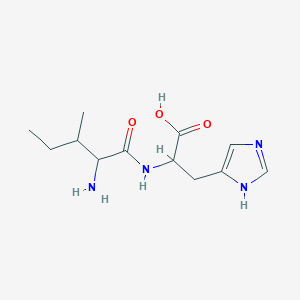

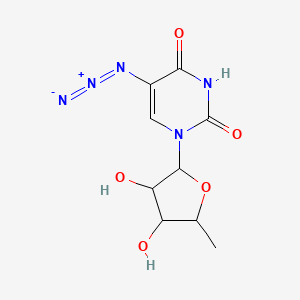
![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B15095460.png)
![N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B15095475.png)
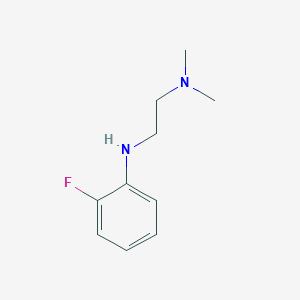
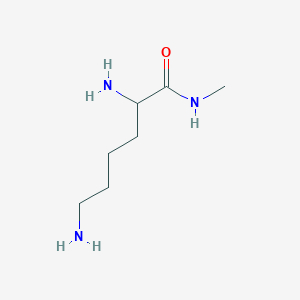
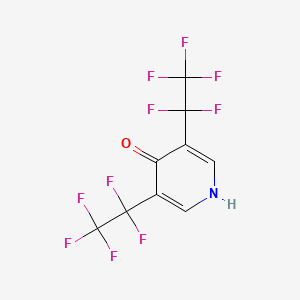
![{1,10,10-Trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-5-yl}methanol](/img/structure/B15095517.png)
